molecular formula C20H21N3O6S2 B2816237 (Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865173-96-2

(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2816237
CAS No.: 865173-96-2
M. Wt: 463.52
InChI Key: LRHPNTLCBFTYFJ-XDOYNYLZSA-N
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Description

Properties

IUPAC Name

methyl 4-[[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S2/c1-3-29-11-10-23-16-9-8-15(31(21,26)27)12-17(16)30-20(23)22-18(24)13-4-6-14(7-5-13)19(25)28-2/h4-9,12H,3,10-11H2,1-2H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPNTLCBFTYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional and Application-Based Differences

  • Bioactivity :

    • Sulfamoyl groups (target compound, metsulfuron methyl) are associated with enzyme inhibition (e.g., carbonic anhydrase, acetolactate synthase) .
    • Thiazole rings (target compound, PF 43(1) derivatives) may confer antimicrobial or anticancer properties via interference with DNA/protein synthesis .
  • Agrochemical vs. Pharmaceutical Use :

    • Metsulfuron methyl’s triazine-sulfonylurea structure is optimized for herbicidal activity, while the target compound’s benzo[d]thiazole core aligns with pharmacophores in drug discovery .

Conclusion (Z)-Methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate shares structural motifs with sulfamoyl-containing agrochemicals, thiazole-based pharmaceuticals, and benzoate esters. Its unique combination of a sulfamoyl group, ethoxyethyl chain, and Z-configuration positions it as a candidate for further study in targeted therapeutic or agrochemical applications. Comparative data highlight the critical role of substituents and stereochemistry in dictating functional outcomes.

Q & A

Q. Optimization Tips :

  • Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC/HPLC to isolate pure intermediates .

[Basic] Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and Z/E configuration via coupling constants and NOE effects .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Resolves stereochemical ambiguities by analyzing dihedral angles and hydrogen-bonding networks .
  • HPLC-Purity Analysis : Uses C18 columns with UV detection (λ = 254 nm) to ensure >95% purity .

[Advanced] How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Methodological Answer:

Synthetic Modifications :

  • Vary substituents on the benzo[d]thiazole (e.g., ethoxyethyl vs. allyl groups) and sulfamoyl positions .

Biological Assays :

  • Test analogs for IC₅₀ values in enzyme inhibition assays (e.g., carbonic anhydrase) .

Data Analysis :

  • Use computational tools (e.g., MOE) to correlate substituent hydrophobicity (ClogP) with activity .

Q. Example SAR Table :

Substituent (R₁)Substituent (R₂)IC₅₀ (nM)LogP
2-EthoxyethylSulfamoyl12.32.1
AllylMethylsulfonyl45.71.8
(Adapted from structural analogs in )

[Advanced] How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines .
  • Stability Testing : Use LC-MS to verify compound integrity during biological experiments (e.g., detect hydrolysis of ester groups) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to solvent effects (DMSO vs. aqueous buffers) .

[Advanced] What computational approaches predict target binding modes and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Focus on hydrogen bonds between sulfamoyl and Zn²⁺ in the active site .
  • Pharmacokinetic Modeling : SwissADME predicts bioavailability (%ABS = 65–70%) and blood-brain barrier permeability (low, due to sulfamoyl polarity) .
  • DFT Calculations : Gaussian09 optimizes geometry to assess tautomeric stability of the benzo[d]thiazol-2(3H)-ylidene core .

[Basic] What safety protocols are essential during synthesis and handling?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods and PPE (gloves, goggles) due to acute toxicity (GHS Category 4 for oral/dermal exposure) .
    • Neutralize waste with 10% NaOH before disposal to hydrolyze reactive intermediates .
  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation .

[Advanced] How can the mechanism of action be elucidated for this compound?

Methodological Answer:

  • Target Identification :
    • Perform pull-down assays with biotinylated probes and streptavidin beads to isolate binding proteins .
    • Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD) to suspected targets .
  • Pathway Analysis :
    • RNA-seq profiling of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, hypoxia response) .

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